Cas no 1805950-70-2 ([3-bromo-2-(trifluoromethyl)phenyl]methanol)
[3-bromo-2-(trifluoromethyl)phenyl]methanol Chemical and Physical Properties
Names and Identifiers
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- [3-bromo-2-(trifluoromethyl)phenyl]methanol
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- MDL: MFCD28746751
[3-bromo-2-(trifluoromethyl)phenyl]methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB494843-1 g |
3-Bromo-2-(trifluoromethyl)benzyl alchol; . |
1805950-70-2 | 1g |
€349.80 | 2023-04-19 | ||
| abcr | AB494843-5 g |
3-Bromo-2-(trifluoromethyl)benzyl alchol; . |
1805950-70-2 | 5g |
€942.20 | 2023-04-19 | ||
| Apollo Scientific | PC502065-250mg |
3-Bromo-2-(trifluoromethyl)benzyl alcohol |
1805950-70-2 | 250mg |
£60.00 | 2023-09-01 | ||
| Apollo Scientific | PC502065-1g |
3-Bromo-2-(trifluoromethyl)benzyl alcohol |
1805950-70-2 | 1g |
£155.00 | 2023-09-01 | ||
| Apollo Scientific | PC502065-5g |
3-Bromo-2-(trifluoromethyl)benzyl alcohol |
1805950-70-2 | 5g |
£465.00 | 2023-09-01 | ||
| Alichem | A013017484-250mg |
3-Bromo-2-(trifluoromethyl)benzyl alcohol |
1805950-70-2 | 97% | 250mg |
489.60 USD | 2021-06-25 | |
| Alichem | A013017484-500mg |
3-Bromo-2-(trifluoromethyl)benzyl alcohol |
1805950-70-2 | 97% | 500mg |
823.15 USD | 2021-06-25 | |
| Alichem | A013017484-1g |
3-Bromo-2-(trifluoromethyl)benzyl alcohol |
1805950-70-2 | 97% | 1g |
1,445.30 USD | 2021-06-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1811-1G |
[3-bromo-2-(trifluoromethyl)phenyl]methanol |
1805950-70-2 | 95% | 1g |
¥ 1,069.00 | 2023-04-14 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD449850-1g |
(3-Bromo-2-(trifluoromethyl)phenyl)methanol |
1805950-70-2 | 98% | 1g |
¥1069.0 | 2024-04-17 |
[3-bromo-2-(trifluoromethyl)phenyl]methanol Suppliers
[3-bromo-2-(trifluoromethyl)phenyl]methanol Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on [3-bromo-2-(trifluoromethyl)phenyl]methanol
Comprehensive Overview of [3-bromo-2-(trifluoromethyl)phenyl]methanol (CAS No. 1805950-70-2): Properties, Applications, and Industry Trends
[3-bromo-2-(trifluoromethyl)phenyl]methanol (CAS No. 1805950-70-2) is a specialized organobromine compound with a trifluoromethyl functional group, widely recognized for its versatility in pharmaceutical intermediates and agrochemical synthesis. This compound's unique molecular structure, featuring a bromine substituent and a hydroxymethyl group, makes it a critical building block in modern organic chemistry. Researchers and manufacturers increasingly focus on halogenated aromatic alcohols like this due to their role in developing targeted therapeutics and sustainable crop protection agents.
The growing demand for fluorine-containing compounds in drug discovery has propelled interest in CAS No. 1805950-70-2, particularly for kinase inhibitor development and PET radiopharmaceuticals. A 2023 study highlighted its utility in constructing proteolysis-targeting chimeras (PROTACs), a breakthrough technology in oncology research. Meanwhile, the agrochemical sector leverages its bioactive scaffold to design next-generation pesticide formulations with improved environmental profiles, aligning with the industry's shift toward green chemistry principles.
Synthetic routes to [3-bromo-2-(trifluoromethyl)phenyl]methanol typically involve Grignard reactions or reductive amination of corresponding aldehydes, with recent advancements emphasizing catalytic bromination techniques for higher atom economy. Analytical characterization via NMR spectroscopy (particularly 19F-NMR) and HPLC-MS confirms its structural integrity, while QbD (Quality by Design) approaches ensure batch-to-batch consistency for industrial-scale production. These methodologies address frequent search queries like "how to synthesize trifluoromethylphenyl derivatives" and "analytical methods for brominated aromatics".
From a commercial perspective, the compound's market trajectory reflects broader trends in custom synthesis and contract research organizations (CROs). Regulatory considerations, especially REACH compliance and ICH guidelines for impurity profiling, dominate technical discussions among purchasers. Notably, the rise of continuous flow chemistry has enabled safer handling of this intermediate, reducing traditional challenges associated with bromine-containing reagents.
Emerging applications in material science, particularly as a monomer for fluorinated polymers with enhanced dielectric properties, have expanded the compound's relevance beyond life sciences. This interdisciplinary potential frequently surfaces in search trends like "fluoropolymer precursors 2024" and "high-performance material additives". Furthermore, its role in metal-organic frameworks (MOFs) development for gas storage applications demonstrates how multifunctional aromatic building blocks drive innovation across sectors.
Storage and handling recommendations for CAS No. 1805950-70-2 emphasize anhydrous conditions and argon atmospheres to prevent degradation, with technical datasheets often highlighting compatibility with common organic solvents. These practical considerations respond to frequent user searches about "stability of hydroxymethyl aromatics" and "best practices for halogenated compound storage". The compound's logP value and hydrogen bonding capacity also make it a subject of interest in computational chemistry studies predicting molecular interactions.
Looking forward, the convergence of AI-assisted molecular design and high-throughput experimentation promises to unlock new applications for [3-bromo-2-(trifluoromethyl)phenyl]methanol. Patent analyses reveal increasing claims involving its derivatives in bioconjugation chemistry and click chemistry applications, particularly for antibody-drug conjugates (ADCs). As sustainable chemistry gains prominence, research into electrochemical bromination methods for its production aligns with industry searches for "green halogenation processes" and "atom-efficient synthetic routes".
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